(S)-ATPO

Beschreibung

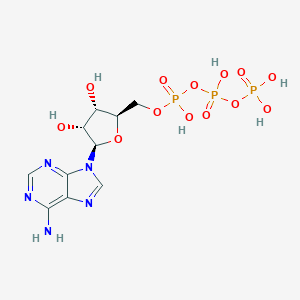

Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022559 | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-65-5, 11016-17-4, 51963-61-2 | |

| Record name | 5′-ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to (S)-ATPO: A Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-ATPO, a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental methodologies.

Core Chemical Information

This compound , with the full chemical name (S)-2-amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid , is the chirally pure S-enantiomer of the racemic compound ATPO. The corresponding (R)-enantiomer has been shown to be inactive at AMPA receptors, highlighting the stereospecificity of this interaction.[1]

Chemical Structure:

The molecular structure of this compound is represented by the following SMILES notation: OP(COC1=NOC(C(C)(C)C)=C1C--INVALID-LINK--=O)N)(O)=O

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of this compound.

Quantitative Data: Antagonist Activity

| Compound | Receptor Target | Antagonist Potency (Ki) |

| (RS)-ATPO | AMPA Receptor | 16 µM |

| (RS)-ATPO | Kainate Receptor | 23 µM - 27 µM |

Data obtained from whole-cell patch-clamp recordings on cultured rat neurons.

Pharmacological studies have demonstrated that the antagonist activity of the racemic mixture resides in the (S)-(+)-enantiomer, which is reported to be twice as potent as the racemate itself.[1]

Mechanism of Action and Signaling Pathway

As a competitive antagonist, this compound binds to the ligand-binding domain of the AMPA receptor, preventing the endogenous agonist, glutamate, from binding and activating the receptor. This inhibition of AMPA receptor activation has downstream effects on intracellular signaling cascades.

A key pathway modulated by AMPA receptor antagonists is the extracellular signal-regulated kinase (ERK1/2) pathway .[2] By blocking AMPA receptor function, this compound can lead to the inhibition of this critical signaling cascade, which is involved in numerous cellular processes, including cell proliferation and survival.

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of racemic (RS)-ATPO has been described, followed by chiral resolution to isolate the individual enantiomers.[1] A general outline of the synthesis is as follows:

-

Starting Materials: The synthesis typically starts from commercially available reagents.

-

Key Steps: The synthetic route involves the formation of the isoxazole ring and the introduction of the phosphonomethoxy and amino acid moieties.

-

Chiral Resolution: The racemic mixture of ATPO is resolved using chiral high-performance liquid chromatography (HPLC) to separate the (S) and (R) enantiomers. A Sumichiral OA-5000 column is a suitable choice for this separation.[1]

Electrophysiological Analysis of AMPA Receptor Antagonism

Whole-cell patch-clamp electrophysiology is a standard method to characterize the antagonist activity of compounds like this compound at AMPA receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for AMPA receptors.

Materials:

-

Cultured neurons (e.g., rat cortical or hippocampal neurons)

-

External solution (aCSF) containing (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, glucose.

-

Internal pipette solution containing (in mM): CsF or CsCl, EGTA, HEPES, ATP, GTP.

-

AMPA receptor agonist (e.g., AMPA or glutamate)

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation: Prepare cultured neurons on coverslips for recording.

-

Recording Setup: Mount the coverslip in a recording chamber on an inverted microscope and perfuse with external solution.

-

Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron.

-

Agonist Application: Apply a known concentration of an AMPA receptor agonist to elicit an inward current.

-

Antagonist Application: Co-apply the agonist with varying concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Construct a dose-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for electrophysiological analysis.

Conclusion

This compound is a valuable research tool for studying the role of AMPA receptors in the central nervous system. Its stereospecific antagonism and its impact on downstream signaling pathways, such as the ERK1/2 cascade, make it a compound of interest for researchers in neuroscience and drug development. The experimental protocols outlined in this guide provide a foundation for further investigation into the pharmacological properties of this potent AMPA receptor antagonist.

References

An In-Depth Technical Guide on the Mechanism of Action of (S)-ATPO on AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype of ionotropic glutamate receptors. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding at the ligand-binding domain, the structural basis for its competitive antagonism, and its selectivity profile. Quantitative data from key studies are summarized, and detailed experimental protocols for the characterization of such antagonists are provided. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to AMPA Receptors and this compound

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system (CNS). They are crucial for synaptic plasticity, a fundamental process for learning and memory. AMPA receptors are tetrameric complexes composed of four subunits (GluA1-4), which assemble in various combinations to form a central ion channel. The binding of the endogenous agonist, glutamate, to the extracellular ligand-binding domain (LBD) of the subunits induces a conformational change that opens the ion channel, leading to the influx of cations and depolarization of the postsynaptic neuron.

This compound has been identified as a competitive antagonist of AMPA receptors. Unlike agonists which activate the receptor, or allosteric modulators which bind to a different site to modulate the receptor's function, this compound binds to the same site as glutamate but fails to activate the channel. Instead, it prevents glutamate from binding and thereby inhibits receptor function.

Molecular Mechanism of Action of this compound

The primary mechanism of action of this compound is competitive antagonism at the glutamate binding site on the AMPA receptor LBD.

Binding to the Ligand-Binding Domain

The LBD of each AMPA receptor subunit is a clamshell-like structure composed of two domains, D1 and D2. Agonist binding induces a closure of this clamshell, which is the conformational change that triggers the opening of the ion channel.

High-resolution X-ray crystallography has revealed that this compound binds within the cleft of the LBD of the GluA2 subunit[1]. The binding of this compound stabilizes the LBD in an open conformation, preventing the domain closure necessary for channel activation[1].

Structural Basis of Competitive Antagonism

The antagonistic action of this compound is attributed to specific molecular interactions within the LBD:

-

The phosphonate group of this compound forms direct interactions with residues in the D2 domain.

-

The bulky tert-butyl group is accommodated within a pocket formed by residues from both D1 and D2 domains.

These interactions create steric hindrance that physically prevents the clamshell from closing[1]. This is in contrast to agonists, which promote this domain closure. By holding the LBD in an open conformation, this compound competitively inhibits the binding of glutamate and subsequent receptor activation.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with AMPA and Kainate receptors.

| Ligand | Receptor Subunit | Assay Type | Affinity (Ki) | Reference |

| This compound | AMPA Receptor (native) | Radioligand Binding | 1.71 µM (at GluA2) | [2] |

| This compound | GluK1 (Kainate Receptor) | Radioligand Binding | Low micromolar | [3] |

Experimental Protocols

The characterization of competitive antagonists like this compound relies on a combination of structural, biochemical, and functional assays.

X-ray Crystallography of the Ligand-Binding Domain

This protocol outlines the general steps for determining the crystal structure of a ligand in complex with the AMPA receptor LBD.

-

Protein Expression and Purification: The soluble ligand-binding domain (S1S2 construct) of the desired AMPA receptor subunit (e.g., GluA2) is overexpressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization: The purified S1S2 protein is concentrated and mixed with a solution containing this compound. Crystallization conditions (e.g., precipitant, pH, temperature) are screened using vapor diffusion methods (hanging or sitting drop).

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron X-ray source.

-

Structure Determination: The structure is solved using molecular replacement, using a previously determined structure of the LBD as a search model. The electron density map is then used to build and refine the model of the protein-ligand complex.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes how to determine the binding affinity (Ki) of an unlabeled competitive antagonist.

-

Membrane Preparation: Synaptic membranes are prepared from a brain region rich in AMPA receptors (e.g., rat cortex) or from cells expressing recombinant AMPA receptors.

-

Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the inhibitory effect of a competitive antagonist on AMPA receptor-mediated currents.

-

Cell Preparation: Cultured neurons or HEK293 cells expressing the desired AMPA receptor subunits are used.

-

Recording Configuration: A whole-cell patch-clamp recording is established on a single cell. The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).

-

Agonist Application: A known concentration of an AMPA receptor agonist (e.g., glutamate) is rapidly applied to the cell to evoke an inward current.

-

Antagonist Application: The competitive antagonist (this compound) is bath-applied at increasing concentrations, and the agonist-evoked currents are measured in the presence of each antagonist concentration.

-

Data Analysis: A concentration-response curve is generated by plotting the agonist-evoked current amplitude as a function of the antagonist concentration. The IC50 value is determined from this curve. For a competitive antagonist, a Schild analysis can be performed to determine the antagonist's equilibrium dissociation constant (Kb).

Visualizations

Signaling Pathway Diagram

Caption: Competitive antagonism of this compound at the AMPA receptor.

Experimental Workflow Diagram

Caption: Experimental workflow for characterizing this compound.

Logical Relationship Diagram

Caption: Logical flow of this compound's antagonistic action.

Conclusion

This compound serves as a well-characterized example of a competitive antagonist for AMPA receptors. Its mechanism of action is understood at the atomic level through structural biology, which reveals how it stabilizes an open, inactive conformation of the ligand-binding domain. This blockade of the essential agonist-induced conformational change effectively inhibits receptor function. The detailed understanding of the interaction between this compound and the AMPA receptor provides a valuable framework for the rational design of novel therapeutic agents targeting the glutamatergic system. Further research to obtain more precise quantitative data on its affinity for different AMPA and kainate receptor subunit combinations will further refine our understanding of its pharmacological profile.

References

- 1. Competitive antagonism of AMPA receptors by ligands of different classes: crystal structure of ATPO bound to the GluR2 ligand-binding core, in comparison with DNQX. | Semantic Scholar [semanticscholar.org]

- 2. Pharmacological characterization and binding modes of novel racemic and optically active phenylalanine-based antagonists of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterisation of S 47445, a novel positive allosteric modulator of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Chiral Phosphorothioate Analogs of ATP

Disclaimer: The term "(S)-ATPO" is not a standard chemical identifier found in the scientific literature. This guide proceeds under the assumption that the query refers to (S)-configuration chiral analogs of Adenosine Triphosphate (ATP), specifically P-chiral phosphorothioate analogs such as Adenosine 5'-O-(1-thiotriphosphate), (Sp)-ATPαS.

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of chiral phosphorothioate analogs of ATP, which are invaluable tools in biochemistry and drug development for studying enzyme mechanisms and as potential therapeutics.

Introduction to Chiral Phosphorothioate ATP Analogs

Phosphorothioate analogs of ATP are molecules in which one of the non-bridging oxygen atoms in the phosphate chain is replaced by a sulfur atom. This substitution at the α, β, or γ phosphorus atom introduces a chiral center, resulting in two diastereomers: the (Sp) and (Rp) isomers. These analogs are often resistant to hydrolysis by certain enzymes, making them excellent tools for mechanistic studies. The (Sp) isomer is frequently considered the "S" configuration in this context.

Synthesis of Chiral Phosphorothioate ATP Analogs

The synthesis of stereochemically defined phosphorothioate ATP analogs can be achieved through both enzymatic and chemical approaches.

Enzymatic synthesis is a common and effective method for preparing specific diastereomers of phosphorothioate ATP analogs, particularly (Sp)-ATPαS. This method leverages the stereoselectivity of enzymes to produce the desired chiral molecule.

Experimental Protocol: Enzymatic Synthesis of (Sp)-ATPαS

This protocol is based on the principle of using specific kinases to phosphorylate a phosphorothioate ADP analog in a stereoselective manner.

-

Reaction Mixture Preparation:

-

Adenosine 5'-(α-thio)diphosphate (ADPαS)

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase

-

Adenylate kinase (if starting from AMPαS)

-

Reaction Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

-

-

Reaction Conditions:

-

The components are mixed in the reaction buffer. The concentrations of substrates and enzymes should be optimized for the specific scale of the synthesis.

-

The reaction is incubated at a controlled temperature, typically 37°C.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

-

Reaction Termination:

-

Once the reaction has reached completion (as determined by monitoring), it is terminated. This can be achieved by adding a solution like perchloric acid, followed by neutralization.[2]

-

While enzymatic synthesis is often preferred for its stereoselectivity, chemical methods offer versatility in creating a wider range of analogs. The stereocontrolled installation of the chiral phosphorothioate motif can be challenging but has been advanced through the development of novel P(V)-based reagents.[3] These methods are particularly relevant in the context of synthesizing phosphorothioate oligonucleotides and can be adapted for ATP analogs.[4]

Conceptual Workflow for Chemical Synthesis

Caption: Conceptual workflow for the chemical synthesis of P-chiral ATP analogs.

Purification of Chiral Phosphorothioate ATP Analogs

Purification is a critical step to isolate the desired chiral ATP analog from the reaction mixture, which may contain unreacted starting materials, byproducts, and enzymes. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

RP-HPLC is a powerful technique for purifying ATP analogs.[2] The separation is based on the differential partitioning of the sample components between the mobile phase and the stationary phase.

Experimental Protocol: RP-HPLC Purification

-

Column Selection: A C18 reverse-phase column is typically used.[2]

-

Mobile Phase Preparation: A volatile mobile phase is often employed to facilitate sample recovery by lyophilization. A common mobile phase consists of an aqueous buffer (e.g., triethylammonium bicarbonate, TEAB) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically maintained around 7.[1][2] For phosphorothioate analogs, an ion-pairing agent like tributylamine may be added to the mobile phase to improve separation.[2]

-

Gradient Elution: A gradient of the organic modifier is typically used to elute the components. The specific gradient profile (i.e., the rate of change of the organic modifier concentration) needs to be optimized to achieve baseline separation of the desired product from impurities.

-

Fraction Collection: Fractions are collected as they elute from the column. The fractions containing the pure product, as determined by UV absorbance at 260 nm, are pooled.

-

Sample Recovery: The volatile mobile phase is removed from the pooled fractions by lyophilization (freeze-drying) to yield the purified ATP analog, often as a salt (e.g., triethylammonium salt).[1]

Data Presentation

The following tables summarize key quantitative data and methodologies related to the synthesis and purification of chiral ATP analogs.

Table 1: Summary of Synthesis and Purification Data for ATP Analogs

| ATP Analog Type | Synthesis Method | Typical Yield | Purification Method | Reference |

| Phosphorothioate Analogs | Enzymatic | ~70% | RP-HPLC | [2] |

| Etheno-ATP | Enzymatic | ~70% | RP-HPLC | [2] |

| Formycin A 5'-triphosphate | Enzymatic | ~70% | RP-HPLC | [2] |

| Tubercidin 5'-triphosphate | Enzymatic | ~70% | RP-HPLC | [2] |

Table 2: Key Parameters for RP-HPLC Purification of ATP Analogs

| Parameter | Typical Value/Condition | Purpose | Reference |

| Stationary Phase | C18 silica | Provides a non-polar surface for hydrophobic interactions. | [2] |

| Mobile Phase | Aqueous buffer (e.g., TEAB) with organic modifier (e.g., acetonitrile) | Elutes the sample components based on their polarity. | [1] |

| Ion-Pairing Agent | Tributylamine | Improves retention and resolution of anionic nucleotides. | [2] |

| pH | ~7.0 | Maintains the charge state of the ATP analog. | [2] |

| Detection | UV absorbance at 260 nm | Detects the adenine base of the ATP analog. | - |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis and purification of a chiral ATP analog.

Caption: General workflow for the enzymatic synthesis and purification of a chiral ATP analog.

References

- 1. Structural Analysis of ATP Analogs Compatible with Kinase-Catalyzed Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of ATP analogs and their purification by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking P(V): Reagents for chiral phosphorothioate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

In Vitro Characterization of (S)-ATPO: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-ATPO, the biologically active stereoisomer of 2-Amino-3-(5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl)propionic acid, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its binding affinity for various glutamate receptor subtypes and detailed protocols for relevant experimental procedures. The information presented herein is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the therapeutic potential of AMPA receptor modulation.

Pharmacological Profile of this compound

This compound is the (S)-enantiomer of the racemic compound ATPO. Pharmacological studies have demonstrated that the antagonist activity resides in the (S)-form, which is approximately twice as potent as the racemate, while the (R)-enantiomer is devoid of activity at AMPA receptors.[1] this compound exerts its effect by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing its activation by the endogenous ligand, glutamate.

Binding Affinity

Quantitative data on the binding affinity of this compound for various ionotropic glutamate receptor subtypes is crucial for understanding its selectivity and potential therapeutic window. The following table summarizes the available in vitro binding data.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Native AMPA Receptors (Rat Brain) | [3H]AMPA | Radioligand Binding | - | ~3000 | This value is for an antagonist with a similar binding mode, not directly for this compound.[2] |

| Homomeric GluK1 Kainate Receptors | [3H]Kainate | Radioligand Binding | - | ~3000 | This value is for an antagonist with a similar binding mode, not directly for this compound.[2] |

Experimental Protocols

Radioligand Binding Assay for AMPA Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for AMPA receptors in rat brain synaptic membranes using [3H]AMPA as the radioligand.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN

-

[3H]AMPA (specific activity ~50-60 Ci/mmol)

-

This compound (or other unlabeled competing ligands)

-

Whatman GF/B glass fiber filters

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the synaptic membranes.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [3H]AMPA (final concentration ~5-10 nM).

-

To determine non-specific binding, add a high concentration of unlabeled L-glutamate (e.g., 1 mM) in place of this compound.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation.

-

Incubate the plate at 4°C for 1 hour.

-

Terminate the incubation by rapid filtration through Whatman GF/B filters pre-soaked in Assay Buffer using a filtration apparatus.

-

Rapidly wash the filters three times with 4 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]AMPA binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Mechanisms of Action

This compound, as a competitive antagonist, blocks the binding of glutamate to AMPA receptors, thereby inhibiting the downstream signaling cascades initiated by receptor activation.

Inhibition of Excitatory Postsynaptic Currents

The primary function of AMPA receptors is to mediate fast excitatory neurotransmission. By preventing glutamate from binding, this compound directly inhibits the influx of Na+ and Ca2+ ions through the AMPA receptor channel, leading to a reduction in excitatory postsynaptic potentials (EPSPs).

Caption: this compound competitively blocks glutamate binding to the AMPA receptor.

Modulation of Downstream Signaling Cascades

AMPA receptor activation can trigger various intracellular signaling pathways that are crucial for synaptic plasticity and cell survival. By blocking AMPA receptor function, this compound can modulate these downstream cascades. For instance, inhibition of AMPA receptors has been shown to suppress the activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

Caption: this compound inhibits AMPA receptor-mediated activation of the ERK pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of this compound.

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AMPA receptors in physiological and pathological processes. Its competitive antagonist activity at AMPA receptors makes it a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive glutamatergic neurotransmission. The data and protocols presented in this guide provide a solid foundation for further in vitro investigation of this compound and related compounds. Further research is warranted to fully elucidate its binding profile across all AMPA and kainate receptor subtypes and to explore its effects on a broader range of downstream signaling pathways.

References

(S)-ATPO Binding Affinity for Glutamate Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of (S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid ((S)-ATPO) for various ionotropic glutamate receptor (iGluR) subtypes. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to serve as a critical resource for researchers in neuroscience and pharmacology.

Introduction to this compound and Glutamate Receptors

This compound is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors. Glutamate receptors, including AMPA, kainate, and N-methyl-D-aspartate (NMDA) receptors, are crucial for mediating fast excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in numerous neurological and psychiatric disorders, making them key targets for therapeutic intervention. Understanding the binding affinity and selectivity of ligands like this compound across different glutamate receptor subtypes is fundamental for the development of novel therapeutics.

Quantitative Binding Affinity of this compound

The binding affinity of this compound has been characterized primarily for AMPA and kainate receptor subtypes. The pharmacological activity of ATPO resides in its (S)-enantiomer.[1]

Table 1: Binding Affinity of this compound for AMPA Receptor Subtypes

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Native AMPA Receptors | [³H]AMPA | Rat brain synaptic membranes | ~3000 (IC₅₀) | [1] |

| Homomeric GluA2 | [³H]AMPA | Recombinant | Data Not Available |

Table 2: Binding Affinity of this compound for Kainate Receptor Subtypes

| Receptor Subtype | Radioligand | Preparation | Activity | Reference |

| Receptors with GluK1 | Data Not Available | Recombinant | Weaker antagonist action | [1] |

| Receptors with GluK2 | Data Not Available | Recombinant | Devoid of activity | [1] |

| Heteromeric GluK2/GluK5 | Data Not Available | Recombinant | Devoid of activity | [1] |

Table 3: Binding Affinity of this compound for NMDA Receptor Subtypes

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: There is currently no publicly available data on the binding affinity of this compound for NMDA receptor subtypes.

Summary of Selectivity:

This compound demonstrates a clear selectivity profile:

-

High affinity for AMPA receptors.

-

Lower affinity for kainate receptors containing the GluK1 subunit.

-

No significant activity at kainate receptors containing GluK2 or GluK2/GluK5 subunits.

-

Unknown activity at NMDA receptors.

Experimental Protocols

The determination of binding affinities for ligands like this compound typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a non-radiolabeled compound (this compound) by measuring its ability to displace a known radioligand from its receptor.

Materials:

-

Receptor Source: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell membranes from cell lines expressing specific recombinant glutamate receptor subtypes.

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]AMPA for AMPA receptors).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue or cells expressing the target receptor in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known saturating unlabeled ligand).

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways for ionotropic glutamate receptors and the workflow for a competitive radioligand binding assay.

Caption: General signaling pathway of ionotropic glutamate receptors.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AMPA receptors in the central nervous system. Its selectivity profile, demonstrating high affinity for AMPA receptors and weaker or no activity at kainate and unknown activity at NMDA receptors, makes it a useful compound for dissecting the contributions of these different receptor subtypes to synaptic transmission and plasticity. Further research is required to determine the precise binding affinities of this compound for individual AMPA and kainate receptor subunit combinations to provide a more complete understanding of its pharmacological profile. The methodologies and pathways described in this guide provide a framework for such future investigations and for the continued development of subtype-selective glutamate receptor ligands.

References

Navigating the Preclinical Path of (S)-ATPO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-[5-(tert-butyl)-3-(phosphonomethoxy)isoxazol-4-yl]propanoic acid, commonly known as (S)-ATPO, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a key modulator of excitatory neurotransmission, this compound holds significant promise in the investigation and potential treatment of various neurological disorders. However, the successful development of any therapeutic agent hinges on a thorough understanding of its fundamental physicochemical properties. This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of this compound in various buffer systems, based on the general properties of structurally related isoxazole-containing amino acid analogues and AMPA receptor antagonists. Detailed experimental protocols for assessing these critical parameters are also presented to aid researchers in their preclinical investigations.

Anticipated Solubility Profile of this compound

Table 1: Anticipated Aqueous Solubility of this compound in Common Buffers

| Buffer System | pH Range | Anticipated Solubility | Rationale |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Low to Moderate | At physiological pH, the amino acid and phosphonate moieties will be ionized, potentially increasing solubility compared to neutral water. However, the bulky tert-butyl and isoxazole groups may limit overall solubility. |

| Citrate Buffer | 3.0 - 6.2 | Moderate to High | At acidic pH, the amino group will be protonated, increasing polarity and likely enhancing solubility. |

| Tris Buffer | 7.5 - 9.0 | Low to Moderate | Similar to PBS, solubility at near-neutral to slightly alkaline pH is expected to be influenced by the ionization state of the molecule. |

| Borate Buffer | 8.0 - 10.2 | Moderate | At alkaline pH, the carboxylic acid and phosphonate groups will be deprotonated, potentially increasing solubility. |

Stability Landscape of this compound

The chemical stability of a drug candidate under various environmental conditions is paramount for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Anticipated Degradation Pathway | Potential Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl) | Hydrolysis of the phosphonomethoxy ether linkage or the isoxazole ring. | (S)-2-Amino-3-(5-(tert-butyl)-3-hydroxyisoxazol-4-yl)propanoic acid, formaldehyde, and phosphoric acid. |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Similar to acidic hydrolysis, with potential for increased isoxazole ring opening. | Various ring-opened products and products of ether cleavage. |

| Oxidative Stress (e.g., 3% H₂O₂) | Oxidation of the isoxazole ring or the amino acid side chain. | N-oxide derivatives, hydroxylated species. |

| Photostability (e.g., ICH Q1B) | Potential for photolytic cleavage of the isoxazole ring or other sensitive bonds. | Photodegradants with altered chromophores. |

| Thermal Stress (e.g., 60°C) | General acceleration of hydrolytic and oxidative degradation pathways. | Similar degradation products as seen under hydrolytic and oxidative stress. |

Experimental Protocols

Solubility Determination: A Step-by-Step Approach

Objective: To determine the equilibrium solubility of this compound in various buffers.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer (0.1 M), pH 4.0 and 6.0

-

Tris buffer (0.1 M), pH 8.0

-

Borate buffer (0.1 M), pH 9.0

-

HPLC-grade water and acetonitrile

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker incubator

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Vortex the vials for 2 minutes to ensure initial dispersion.

-

Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with an appropriate mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile gradient is a common starting point for amino acid analogues.

-

Inject the diluted samples onto the HPLC system and determine the concentration of this compound by comparing the peak area to a standard curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or µg/mL for each buffer system.

-

Stability Assessment: Forced Degradation Protocol

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound solution in a suitable solvent (e.g., water or a buffer where it is soluble)

-

1 M HCl

-

1 M NaOH

-

30% Hydrogen peroxide

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the this compound solution with 1 M HCl to a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Mix the this compound solution with 1 M NaOH to a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period.

-

Oxidative Degradation: Mix the this compound solution with 30% H₂O₂ to a final concentration of 3% H₂O₂. Store at room temperature for a defined period.

-

Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

Thermal Degradation: Store the this compound solution (solid and in solution) in an oven at elevated temperatures (e.g., 60°C, 80°C).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer to identify degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound.

-

Identify and characterize the major degradation products.

-

This compound and the AMPA Receptor Signaling Pathway

As a competitive antagonist, this compound binds to the glutamate binding site on the AMPA receptor, preventing its activation by the endogenous ligand glutamate. This blockade has significant downstream consequences for neuronal signaling.

The primary function of AMPA receptors is to mediate fast excitatory neurotransmission by allowing the influx of sodium (Na⁺) and, in the absence of the GluA2 subunit, calcium (Ca²⁺) ions upon glutamate binding. This influx leads to depolarization of the postsynaptic membrane. By blocking this initial step, this compound can inhibit a cascade of downstream signaling events.

One key pathway affected is the mitogen-activated protein kinase (MAPK) pathway. AMPA receptor activation can lead to the activation of the Src-family tyrosine kinase Lyn, which in turn activates the MAPK cascade (including ERK1/2). This pathway is crucial for synaptic plasticity and cell survival. Inhibition of AMPA receptors by antagonists like this compound has been shown to decrease the activity of ERK1/2 kinase and subsequent phosphorylation of the transcription factor CREB.

Conclusion

While specific data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework for researchers and drug development professionals to approach its preclinical characterization. The anticipated pH-dependent solubility and susceptibility to hydrolytic and oxidative degradation are key considerations for formulation development and stability studies. The provided experimental protocols offer a starting point for generating the critical data needed to advance this compound through the drug development pipeline. Understanding its interaction with the AMPA receptor signaling pathway is fundamental to elucidating its therapeutic potential and mechanism of action. Further research is essential to fully characterize the physicochemical and pharmacological profile of this promising neurological drug candidate.

Unraveling the Enigma of (S)-ATPO: A Compound Shrouded in Mystery

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as (S)-ATPO remains elusive. No public records, research articles, or patents explicitly detail the discovery, history, or development of a molecule with this specific name.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled without foundational knowledge of the compound .

It is possible that "this compound" is a novel, yet-to-be-published compound, an internal codename used within a research institution or company, or a typographical error in the provided topic. The extensive search yielded numerous results for related but distinct molecules, primarily Adenosine Triphosphate (ATP) and compounds targeting Thrombopoietin (TPO) or Thyroid Peroxidase (TPO). However, no definitive link to "this compound" could be established.

Potential Areas of Confusion:

-

ATP Analogs: The scientific community has synthesized and studied a vast array of ATP analogs for various research purposes, including their use in enzymatic synthesis and as probes for studying ATP-dependent processes.[1] It is conceivable that this compound is a specific stereoisomer of a modified ATP molecule that is not widely known by this particular acronym.

-

Thrombopoietin (TPO) Receptor Agonists: TPO is a critical cytokine that regulates megakaryocyte and platelet production.[2][3] The development of TPO receptor agonists is an active area of pharmaceutical research.[3] It is possible that this compound refers to a small molecule agonist of the TPO receptor, c-Mpl.

-

Thyroid Peroxidase (TPO) Inhibitors: Thyroid peroxidase is a key enzyme in the synthesis of thyroid hormones.[4] Inhibitors of TPO are used in the treatment of hyperthyroidism.[5] While less likely, this compound could potentially be an inhibitor of this enzyme.

Without further clarification on the chemical structure or biological target of "this compound," it is impossible to proceed with the requested in-depth technical guide. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the nomenclature and provide additional context to enable a more fruitful investigation.

References

- 1. Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thyroid peroxidase - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Pharmacokinetic Profile of (S)-ATPO in Animal Models

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of (S)-ATPO ((S)-2-amino-3-(5-tert-butyl-3-hydroxy-4-isoxazolyl)propionic acid) in animal models. Despite its use as a potent and selective AMPA receptor agonist in pharmacological research, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not available in the public domain.

As a consequence, the core requirements for a detailed technical guide, including quantitative data for parameters such as Cmax, Tmax, AUC, half-life, and bioavailability, cannot be fulfilled at this time. Furthermore, the absence of dedicated pharmacokinetic studies precludes the detailed description of specific experimental protocols for such analyses.

This document, therefore, serves to summarize the available information on the biological activity of this compound and its applications in neuroscience research, while highlighting the current limitations in our knowledge of its pharmacokinetic properties.

Biological Activity and Use in Research

This compound is a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. Its primary utility in research lies in its ability to selectively activate these receptors, allowing for the investigation of their physiological and pathological roles.

Studies have utilized this compound to explore the function of AMPA receptors in various in vivo and in vitro models. For instance, it has been used to induce neuronal excitation and study the downstream effects on synaptic plasticity and neuronal signaling. Some research has also pointed to the convulsant activity of AMPA receptor agonists when administered directly into the brain. One study noted that the parent compound, AMPA, is thought to have poor penetration of the blood-brain barrier, which may have implications for the systemic administration of its analogs like this compound, though specific data for this compound is lacking[1].

Signaling Pathway

As an AMPA receptor agonist, this compound binds to the ligand-binding domain of the AMPA receptor, which is an ionotropic glutamate receptor. This binding event triggers a conformational change in the receptor, leading to the opening of its associated ion channel. The influx of positively charged ions, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), through the channel results in the depolarization of the neuronal membrane. This depolarization is a fundamental step in excitatory synaptic transmission.

Below is a simplified representation of the AMPA receptor activation pathway initiated by an agonist like this compound.

Conclusion

The current body of scientific literature does not contain sufficient data to construct a comprehensive pharmacokinetic profile of this compound in animal models. Key information regarding its absorption, distribution, metabolism, and excretion remains unpublished. While its role as a potent AMPA receptor agonist is well-established in a pharmacological context, the absence of pharmacokinetic data limits a deeper understanding of its in vivo behavior following systemic administration and hinders its potential development for therapeutic applications. Further research is necessary to elucidate the pharmacokinetic properties of this compound to complement the existing knowledge of its pharmacodynamic effects.

References

An In-depth Technical Guide on the Toxicological Screening of (S)-ATPO

Disclaimer: Publicly available toxicological data for a compound specifically designated as "(S)-ATPO" is not available at the time of this writing. The search for this compound suggests that "this compound" may be a shorthand or internal identifier for a stereoisomer of an Adenosine Triphosphate (ATP) analog, possibly Sp-Adenosine-5'-O-(1-thiotriphosphate) (Sp-ATP-α-S) , a known agonist of the P2Y1 purinergic receptor.

Therefore, this guide provides a comprehensive framework for the toxicological screening of a compound like this compound, based on its presumed identity as an ATP analog and P2Y1 receptor agonist. The experimental protocols and data presented are representative of the standard toxicological evaluation required for a new chemical entity of this class, in accordance with international regulatory guidelines.

Introduction to this compound and Purinergic Signaling

This compound is presumed to be a modified nucleotide that acts as an agonist at purinergic receptors, specifically the P2Y1 receptor. Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, plays a crucial role in a wide array of physiological processes, including platelet aggregation, neurotransmission, and smooth muscle control. As such, any therapeutic agent targeting this system requires a thorough toxicological evaluation to identify potential on-target and off-target adverse effects.

This guide outlines a tiered approach to the toxicological screening of this compound, encompassing in vitro and in vivo studies designed to assess its safety profile.

In Vitro Toxicology

The initial phase of toxicological screening involves a battery of in vitro assays to assess the potential for cytotoxicity and genotoxicity.

2.1. Cytotoxicity Assays

Cytotoxicity assays are performed to determine the concentration at which this compound may cause cell death. A panel of cell lines representing key target organs should be utilized.

Table 1: In Vitro Cytotoxicity Assay Panel

| Assay | Test System | Endpoint Measured | Example Concentration Range |

| MTT Assay | HepG2 (human liver), H9c2 (rat heart), SH-SY5Y (human neuron) | Mitochondrial dehydrogenase activity (cell viability) | 0.1 µM - 100 µM |

| LDH Release Assay | Primary human hepatocytes | Lactate dehydrogenase release (membrane integrity) | 0.1 µM - 100 µM |

| High-Content Screening | Induced pluripotent stem cell-derived cardiomyocytes | Multiple parameters (e.g., apoptosis, mitochondrial membrane potential) | 0.1 µM - 100 µM |

Experimental Protocol: MTT Assay

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

2.2. Genotoxicity Assays

A standard battery of genotoxicity tests is required to assess the potential of this compound to cause genetic damage.

Table 2: In Vitro Genotoxicity Assay Panel

| Assay | Test System | Endpoint Measured | Metabolic Activation |

| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium (various strains) | Gene mutations (reversions) | With and without S9 |

| In Vitro Micronucleus Test | Human peripheral blood lymphocytes or CHO cells | Chromosomal damage (micronuclei formation) | With and without S9 |

| In Vitro Chromosomal Aberration Test | Human peripheral blood lymphocytes or CHO cells | Structural and numerical chromosomal abnormalities | With and without S9 |

Experimental Protocol: In Vitro Micronucleus Test

-

Culture human peripheral blood lymphocytes and stimulate with a mitogen.

-

Expose the cells to at least three concentrations of this compound, along with positive and negative controls, in the presence and absence of a metabolic activation system (S9).

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or acridine orange).

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Toxicology

In vivo studies in animal models are essential to understand the systemic toxicity of this compound.

3.1. Acute and Repeat-Dose Toxicity Studies

These studies are designed to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Table 3: In Vivo Toxicity Study Designs

| Study Type | Species | Route of Administration | Duration | Key Endpoints |

| Acute Toxicity | Rat | Intravenous, Oral | Single Dose | Clinical signs, mortality, MTD determination |

| 28-Day Repeat-Dose Toxicity | Rat and Beagle Dog | Intravenous, Oral | 28 Days | Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, histopathology |

| 90-Day Repeat-Dose Toxicity | Rat and Beagle Dog | Intravenous, Oral | 90 Days | As above, with more comprehensive histopathology |

Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study in Rats

-

Use four groups of 10 male and 10 female Sprague-Dawley rats.

-

Administer this compound daily by oral gavage at three dose levels (low, mid, high) and a vehicle control.

-

Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.

-

Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

-

Conduct a comprehensive necropsy and collect organs for weight analysis and histopathological examination.

-

Additional recovery groups may be included to assess the reversibility of any observed toxic effects.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.

4.1. Core Battery Studies

The ICH S7A guideline mandates a core battery of tests to assess the effects of a test substance on the cardiovascular, respiratory, and central nervous systems.

Table 4: Safety Pharmacology Core Battery

| System | Assay | Test System | Key Parameters Measured |

| Cardiovascular | hERG Assay | HEK293 cells | Inhibition of the hERG potassium channel |

| In Vivo Cardiovascular Telemetry | Beagle Dog | Blood pressure, heart rate, ECG (including QT interval) | |

| Respiratory | Whole-Body Plethysmography | Rat | Respiratory rate, tidal volume, minute volume |

| Central Nervous | Functional Observational Battery (FOB) / Irwin Test | Rat | Behavioral changes, autonomic signs, sensorimotor function |

Experimental Protocol: In Vivo Cardiovascular Telemetry in Dogs

-

Surgically implant telemetry transmitters in male and female beagle dogs to allow for continuous monitoring of cardiovascular parameters.

-

After a recovery period, administer single doses of this compound at three dose levels and a vehicle control in a crossover design.

-

Continuously record ECG, blood pressure, and heart rate for at least 24 hours post-dose.

-

Analyze the data for any significant changes from baseline, with particular attention to the QT interval, an indicator of proarrhythmic potential.

ADME and Pharmacokinetics

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of this compound is crucial for interpreting toxicology data.

Table 5: Key ADME/PK Parameters

| Parameter | In Vitro Assay | In Vivo Study |

| Absorption | Caco-2 permeability | Oral bioavailability study in rats |

| Distribution | Plasma protein binding (equilibrium dialysis) | Tissue distribution study in rats (QWBA) |

| Metabolism | Liver microsome stability, CYP inhibition | Metabolite profiling in plasma and urine |

| Excretion | - | Mass balance study in rats |

| Pharmacokinetics | - | IV and oral PK studies in rats and dogs |

Signaling Pathway Considerations

As a P2Y1 receptor agonist, this compound is expected to activate downstream signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Potential on-target toxicities could arise from excessive or prolonged activation of this pathway in tissues with high P2Y1 receptor expression. Off-target effects on other purinergic receptors (e.g., P2X7, which is involved in inflammation and cell death) should also be investigated.

Conclusion

The toxicological screening of a novel compound such as this compound is a comprehensive, multi-faceted process. It requires a systematic evaluation of its potential cytotoxic, genotoxic, and systemic effects through a combination of in vitro and in vivo studies. A thorough understanding of its ADME properties and pharmacological mechanism of action is essential for the interpretation of these findings and for the overall assessment of its safety profile for potential clinical development. The framework presented in this guide provides a robust starting point for the rigorous safety evaluation of this compound and other purinergic receptor modulators.

Unraveling the Electrophysiological Landscape of Purinergic Agonists: A Technical Guide

Disclaimer: Extensive searches for a compound specifically named "(S)-ATPO" have not yielded any publicly available scientific literature detailing its preliminary electrophysiological effects. The acronym "ATPO" is commonly associated with either Adenosine Triphosphate (ATP) or Anti-thyroid Peroxidase antibodies. Given the context of "electrophysiological effects," this guide will focus on the well-documented actions of ATP and its analogs, which are potent modulators of neuronal and cardiac activity. It is plausible that "this compound" refers to a novel or less-publicized stereoisomer of an ATP analog. The principles, experimental designs, and signaling pathways described herein for ATP provide a foundational framework for understanding the potential electrophysiological impact of such a purinergic compound.

This technical guide provides an in-depth overview of the preliminary electrophysiological effects of extracellular ATP and its analogs on various cell types, with a focus on methodologies and data relevant to researchers, scientists, and drug development professionals.

Core Electrophysiological Actions of Extracellular ATP

Extracellular ATP is a crucial signaling molecule that exerts a wide range of effects on cellular excitability by activating purinergic receptors, broadly classified into P2X and P2Y receptor families.

P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, rapidly increase membrane permeability to cations (Na+, K+, and Ca2+). This influx of positive ions leads to membrane depolarization, which can trigger action potentials and activate voltage-gated ion channels.

P2Y Receptors: These are G-protein coupled receptors that initiate intracellular signaling cascades. Depending on the receptor subtype and the cell type, P2Y receptor activation can lead to various downstream effects, including the modulation of ion channel activity (e.g., activation of K+ channels leading to hyperpolarization or inhibition of Ca2+ channels), and the release of intracellular Ca2+ stores.[1]

The dual nature of ATP's action, mediating both fast excitation via P2X receptors and more complex, modulatory effects through P2Y receptors, makes it a pivotal player in cellular electrophysiology.

Quantitative Data on Electrophysiological Effects

The following tables summarize the quantitative effects of ATP and its analogs on key electrophysiological parameters.

Table 1: Effects of ATP on Neuronal Membrane Properties

| Parameter | Cell Type | Agonist (Concentration) | Effect | Reference |

| Resting Membrane Potential | Rat Dorsomedial Hypothalamic Neurons | ATP (100 µM) | Depolarization | FASEB J. (2003) |

| Input Resistance | Cultured Rat Hippocampal Neurons | ATP (10 µM) | Decrease | J. Neurosci. (1998) |

| Action Potential Firing | Rat Locus Coeruleus Neurons | ATP (50 µM) | Increased Firing Rate | Neuroscience (1995) |

| Inward Current Amplitude | Rat Nodose Ganglion Neurons | ATP (10 µM) | -250 ± 50 pA | J. Neurosci. (1996) |

Table 2: Modulation of Synaptic Transmission by ATP Analogs

| Parameter | Preparation | Agonist (Concentration) | Effect | Reference |